molecular formula C4H9NO B174683 (S)-2-Amino-but-3-EN-1-OL CAS No. 117609-25-3

(S)-2-Amino-but-3-EN-1-OL

Cat. No.: B174683
CAS No.: 117609-25-3
M. Wt: 87.12 g/mol
InChI Key: RKBAYXYCMQLBCZ-BYPYZUCNSA-N
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Description

(S)-2-Amino-but-3-EN-1-OL is an organic compound with the molecular formula C4H9NO It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-but-3-EN-1-OL can be achieved through several methods. One common approach involves the asymmetric reduction of 2-Amino-but-3-EN-1-one using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ chiral ligands and metal catalysts to achieve the desired stereoselectivity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-but-3-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are often used under basic conditions.

Major Products:

    Oxidation: Oxo derivatives such as 2-Amino-but-3-EN-1-one.

    Reduction: Saturated amines like 2-Amino-butane-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Amino-but-3-EN-1-OL has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the synthesis of drugs with chiral centers.

    Industry: It is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (S)-2-Amino-but-3-EN-1-OL involves its interaction with specific molecular targets. In biochemical pathways, it may act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function.

Comparison with Similar Compounds

    ®-2-Amino-but-3-EN-1-OL: The enantiomer of (S)-2-Amino-but-3-EN-1-OL, with similar chemical properties but different biological activities.

    2-Amino-butane-1-ol: A saturated analog with different reactivity and applications.

    2-Amino-but-3-EN-1-one: An oxidized derivative with distinct chemical behavior.

Uniqueness: this compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups

Properties

IUPAC Name

(2S)-2-aminobut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-2-4(5)3-6/h2,4,6H,1,3,5H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBAYXYCMQLBCZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370352
Record name AC1MC1CR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117609-25-3
Record name AC1MC1CR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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